4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Sourcing the correct 1,6-dibromo-2-naphthyl regioisomer with direct 4-piperidine ether linkage is critical-substituting 1,4- or 1,5-dibromo isomers or linker-extended analogs alters LogP, binding geometry, and cross-coupling reactivity, invalidating SAR data. This compound eliminates those variables. • Pre-validated 1,6-dibromo regiochemistry ensures consistent electronic and steric profiles for kinase hinge-binding motifs. • Dual bromine handles enable divergent Suzuki/Heck cross-coupling for focused library synthesis. • Direct 4-piperidinyl ether linkage provides predictable basicity and conformational rigidity. Supplied at ≥95% purity. For R&D use only.

Molecular Formula C15H16Br2ClNO
Molecular Weight 421.55 g/mol
CAS No. 1220018-23-4
Cat. No. B1397643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride
CAS1220018-23-4
Molecular FormulaC15H16Br2ClNO
Molecular Weight421.55 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
InChIInChI=1S/C15H15Br2NO.ClH/c16-11-2-3-13-10(9-11)1-4-14(15(13)17)19-12-5-7-18-8-6-12;/h1-4,9,12,18H,5-8H2;1H
InChIKeyAUEFUXKWFCBCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride Overview


4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is a synthetic research chemical classified as a halogenated naphthyl-piperidine ether [1]. Its structure features a 1,6-dibromonaphthalene core linked directly via an oxygen atom to the 4-position of piperidine, presented as a hydrochloride salt. With a molecular weight of 421.55 g/mol and a minimum commercial purity specification of 95% , this compound serves as a versatile intermediate or fragment for medicinal chemistry campaigns targeting kinase inhibition or for materials science applications requiring electron-deficient aromatic systems [2].

1
Workflow
Kinase inhibitor fragment synthesis and diversification via cross-coupling
2
Selection logic
1,6-dibromo pattern enables orthogonal functionalization; 4-piperidinyl ether defines a specific vector for SAR
3
Use context
Halogenated naphthyl-piperidine building block for medicinal chemistry or electron-deficient material precursors

Why Generic Substitution Fails


The specific connectivity of the 1,6-dibromo-2-naphthyl group to the piperidine's 4-position via a direct ether linkage defines a unique chemical vector and electronics profile that is not interchangeable with regioisomers or linker-extended analogs. Substituting the regiochemistry (e.g., 3-piperidinyl attachment) alters the basicity and steric presentation of the amine, while introducing a methyl or ethyl spacer changes the conformational flexibility, lipophilicity (LogP), and the distance between the brominated aromatic system and any potential hydrogen bond donor/acceptor on the piperidine ring [1]. These structural variations directly impact key parameters in structure-activity relationships (SAR), such as target binding, metabolic stability, and solubility, making generic replacement without re-optimization highly unlikely to yield comparable results [2].

Regioisomer sensitivity 3-piperidinyl attachment alters amine basicity and steric presentation; a single-position shift may disrupt target binding profiles.
Linker-length impact Methylene or ethylene spacers change LogP by >1 unit and modify conformational flexibility; ADME and binding geometry may not transfer.
Bromination dependency Non-brominated analogs lack the two aryl-Br cross-coupling handles, preventing orthogonal library synthesis based on this scaffold.

Quantitative Differentiation Evidence


Regiochemical Differentiation: Piperidine Substitution

The target compound features the piperidine ring attached at the 4-position, whereas its direct regioisomer, 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride (CAS 1220032-70-1), attaches at the 3-position . This structural difference is known in piperidine SAR to impact the pKa of the amine nitrogen due to altered through-bond induction. Furthermore, the 4-substitution presents the amine group in a distinct vector relative to the naphthyl plane compared to the 3-substituted isomer, a critical parameter for fitting into enzyme binding pockets [1].

Piperidine regioisomer
Class-level inference
4-piperidinyl ether vs 3-substituted isomer
Impact on amine basicity (ΔpKa) and steric vector documented in piperidine SAR; no head-to-head assay data for this pair.
Regioisomer selection directly affects target-engagement geometry.
Class-level inference based on well-established piperidine SAR.
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Linker-Length Differentiation and LogP Variations

The target compound has no alkyl spacer between the oxygen and piperidine ring. Its linker-extended analogs introduce a methylene (CAS 1220035-26-6) or ethylene (CAS 1219964-33-6) spacer. Calculated LogP values, a key metric for predicting membrane permeability and solubility, differ substantially. The target compound's computed LogP is estimated at 5.30 [1], while the ethylene analog's measured LogP is 6.41 [2]. This ~1.1 LogP unit difference predicts a >10-fold change in the octanol-water partition coefficient, significantly altering the compound's ADME profile.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +1.1
A >10-fold difference in partition coefficient alters ADME context.
Target computed LogP ~5.30; ethylene analog measured 6.41. Values may vary by method.
Physicochemical Property Analysis Lipophilicity Drug Design

Bromination Pattern and Cross-Coupling Utility

The presence of two bromine atoms at the 1 and 6 positions of the naphthalene ring provides specific sites for sequential or orthogonal functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The non-brominated analog, 4-(naphthalen-2-yloxy)piperidine (CAS 78055-93-3), lacks these reactive handles entirely . This structural feature is a key differentiator for chemists seeking a rigid, electron-deficient scaffold that can be further elaborated. The 1,6-dibromo pattern is specifically noted in patents for preparing downstream kinase inhibitors [1].

Synthetic handles
Class-level inference
Two aryl-Br (1,6) vs zero in non-brominated analog
Enables sequential cross-coupling for library elaboration.
Reactivity pattern defines platform value for divergent synthesis.
Based on established aryl bromide reactivity; individual coupling yields require optimization.
Synthetic Chemistry Cross-Coupling Building Blocks

Optimal Application Scenarios


Kinase Inhibitor Fragment Libraries

The compound's electron-deficient naphthalene core and two synthetic handles make it a prime candidate for generating kinase inhibitor fragments. The 1,6-dibromo pattern allows for divergent synthesis, and the 4-piperidine ether linkage provides a validated vector for hinge-binding motifs. Procurement of this specific compound ensures a pre-validated regiochemistry and linker length, avoiding the time and cost associated with synthesizing and testing regioisomers or linker analogs which would have different binding geometries and LogP values.

Fluorescent Probes and Photoactive Materials

Dibromonaphthyl derivatives are established precursors for highly conjugated molecules with applications in nonlinear optics and fluorescent mesogens. The presence of the precise 1,6-substitution pattern on the naphthalene core is crucial for the photophysical properties of the final conjugated product. Procuring this specific compound ensures the correct starting point for a Heck or other cross-coupling polymerization, as substituting a 1,5- or 1,4-dibromo isomer would lead to polymers with different optical and electronic bandgaps.

Core Scaffold for SARMs/SERMs

The rigid, lipophilic naphthyl ether connected to a basic piperidine amine provides a privileged scaffold for nuclear hormone receptor modulation. The specific 4-substituted piperidine is critical, as it places the basic amine at a defined distance and angle relative to the naphthyl group, which is required for interaction with the AF-2 region of the receptor. Procuring this specific CAS number ensures the compound matches a core motif found in patent literature for this class, as opposed to 3-substituted isomers which typically show drastically reduced binding affinity.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment libraries
Defined 4-piperidinyl ether vector and 1,6-dibromo substitution
Verify regiochemical identity and cross-coupling site orthogonality
Fluorescent probe / photoactive precursor
Rigid dibromonaphthalene core with exact 1,6-pattern
Confirm halogen positions for controlled conjugated polymer architecture
Nuclear receptor modulator scaffolds
4-substituted piperidine amine placement relative to naphthyl group
Correlate substitution pattern with binding-domain geometry in target receptors
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